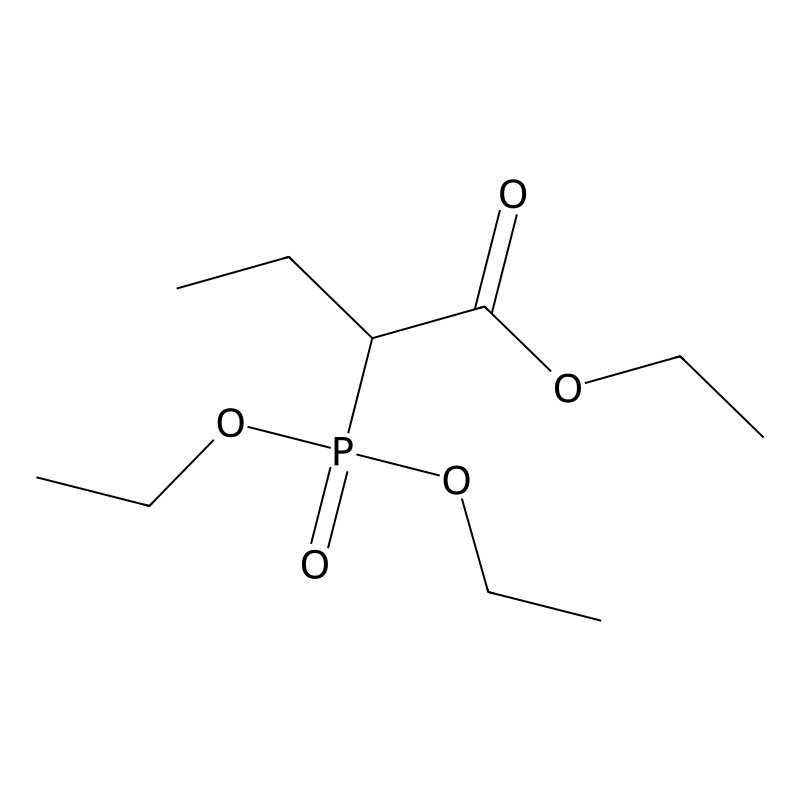

Triethyl 2-phosphonobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Furospinosulin-1 and Analogs as Hypoxia-Selective Antitumor Agents

Synthesis of Aminoquinolines as Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors

Synthesis of Phenylpropanoic Acid Peroxisome Proliferator-Activated Receptor (PPAR) α-Selective Agonists

- Application: Triethyl 2-phosphonobutyrate is used in the synthesis of PPAR agonists with a phenethylphenylphthalimide skeleton derived from thalidomide-related LXR antagonists .

- Results: The outcomes of these experiments are not provided in the available resources .

- Application: Triethyl 2-phosphonobutyrate is used in the synthesis of notch-sparing γ-secretase inhibitors derived from a PPAR agonist library .

- Results: The outcomes of these experiments are not provided in the available resources .

- Application: Triethyl 2-phosphonobutyrate is used in the synthesis of plakotenin via a Diels-Alder reaction . Plakotenin is a potential anticancer agent, naturally found in Okinawan sponge of the genus Plakortis .

- Results: The outcomes of these experiments are not provided in the available resources .

Synthesis of PPAR Agonists with Phenethylphenylphthalimide Skeleton Derived from Thalidomide-Related LXR Antagonists

Synthesis of Notch-Sparing γ-Secretase Inhibitors Derived from PPAR Agonist Library

Synthesis of Plakotenin via Diels-Alder Reaction

- Application: Triethyl 2-phosphonobutyrate is used in the synthesis of quinone/naphthoquinone-substituted propenoic acids .

- Results: The outcomes of these experiments are not provided in the available resources .

- Application: Triethyl 2-phosphonobutyrate is used in the synthesis of α-alkenyl cyclic ethers by asymmetric dehydrative cyclization of ω-hydroxy allyl alcohols catalyzed by Ru complexes of axially chiral naphthylpyridinecarboxylates .

- Results: The outcomes of these experiments are not provided in the available resources .

- Application: Triethyl 2-phosphonobutyrate is used in the synthesis of branched phosphonoethoxyethyl purines as new acyclic nucleoside phosphonates which inhibit Plasmodium falciparum (malarial parasite) hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) .

- Results: The outcomes of these experiments are not provided in the available resources .

Synthesis of Quinone/Naphthoquinone-Substituted Propenoic Acids

Synthesis of α-Alkenyl Cyclic Ethers

Synthesis of Branched Phosphonoethoxyethyl Purines

- Application: Triethyl 2-phosphonobutyrate is used in the synthesis of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists as candidate drugs for treatment of altered metabolic homeostasis .

- Results: The outcomes of these experiments are not provided in the available resources .

Triethyl 2-phosphonobutyrate is an organophosphorus compound with the molecular formula and a molecular weight of approximately 252.24 g/mol. It is a clear, colorless liquid that is miscible with organic solvents like chloroform and methanol but shows limited solubility in water. This compound is known for its role in various

- Horner-Wadsworth-Emmons Reaction: This reaction involves the use of Triethyl 2-phosphonobutyrate as a reagent to form alkenes from aldehydes or ketones, providing a route to synthesize various unsaturated compounds.

- Chemoenzymatic Synthesis: It plays a crucial role in one-pot synthesis methods, particularly for gamma-butyrolactones, which are important in pharmaceutical chemistry.

- Intramolecular Diels-Alder Reactions: The compound can also be utilized in cycloaddition reactions to form cyclic structures, which are vital in the synthesis of complex organic molecules.

Triethyl 2-phosphonobutyrate exhibits notable biological activities, particularly in the context of medicinal chemistry:

- Antiviral Properties: Studies have indicated that this compound can act as an inhibitor of Epstein-Barr virus transmission and infections, suggesting potential applications in antiviral drug development.

- Insecticidal Efficacy: It has been investigated for its effectiveness against various bacterial strains, highlighting its potential use as an insecticide.

- Enzyme Inhibition: The compound has shown promise in modulating enzyme activities, which could influence metabolic pathways relevant to disease states.

The synthesis of Triethyl 2-phosphonobutyrate can be achieved through several methods:

- Phosphorylation of Butyric Acid Derivatives: This method involves the reaction of butyric acid derivatives with phosphorus-containing reagents to introduce the phosphonate group.

- Esterification Reactions: Triethyl 2-phosphonobutyrate can also be synthesized by esterifying diethyl phosphonoacetate with butyric acid or its derivatives under acidic conditions.

- Use of Phosphorus Oxychloride: Another approach involves using phosphorus oxychloride to facilitate the introduction of the phosphonate group into butyric acid derivatives.

Triethyl 2-phosphonobutyrate has a variety of applications across different fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.

- Agricultural Chemistry: The compound's insecticidal properties make it a candidate for developing new agrochemicals aimed at pest control.

- Medicinal Chemistry: Its biological activities position it as a potential lead compound for drug development targeting viral infections and metabolic disorders.

Research on Triethyl 2-phosphonobutyrate has focused on its interactions within biological systems:

- Enzyme Modulation: Interaction studies have shown that this compound can influence the activity of specific enzymes involved in metabolic pathways, which may have therapeutic implications.

- Binding Affinity: Investigations into its binding affinity to various receptors have provided insights into its mechanism of action as a therapeutic agent.

Triethyl 2-phosphonobutyrate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Triethyl 4-phosphonobutyrate | Known for antitumor activity and metabolic modulation | |

| Diethyl phosphonoacetate | Commonly used as a herbicide | |

| Ethyl phosphonic acid | A simpler phosphonate used in various syntheses | |

| Triisopropyl phosphite | Primarily used as a reducing agent |

Uniqueness

Triethyl 2-phosphonobutyrate is unique due to its specific structural configuration that allows it to effectively target particular biological pathways. Its diverse reactivity and potential applications in both drug development and agricultural chemistry make it an important compound for further research and application.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant